molecular formula C13H15NO5 B13088927 Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate

Cat. No.: B13088927
M. Wt: 265.26 g/mol
InChI Key: CLPQHNFHIUEVPR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a nitrophenyl group, a ketone group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate typically involves the esterification of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The ester and ketone groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate can be compared with other similar compounds such as:

    Ethyl 3-methyl-4-(4-aminophenyl)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.

    Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxopentanoate: Similar structure but with an additional carbon in the chain, influencing its steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s reactivity and applications.

Biological Activity

Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a butanoate ester, a ketone functional group, and a nitrophenyl moiety. Its molecular formula is C13H13N2O4C_{13}H_{13}N_{2}O_{4} with a molecular weight of approximately 265.26 g/mol. The presence of these functional groups enhances its reactivity and potential for various chemical transformations, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The nitro group in the compound can undergo reduction to form reactive intermediates, which may inhibit enzymes or disrupt cellular processes critical for disease progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cancer Pathway Modulation : this compound may induce apoptosis in cancer cells through modulation of proteins involved in cell survival and death, such as CASP3 and PARP1 .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against different cancer cell lines. For example, in assays conducted on HL-60 leukemia cells, this compound showed notable antiproliferative effects with IC50 values indicating effective concentrations .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic potential of this compound alongside other compounds. It was found to induce apoptosis in HL-60 cells, suggesting its potential as an anticancer agent .
  • Network Pharmacology Analysis : Further investigations into its mechanism revealed that the compound targets multiple proteins involved in cancer pathways, enhancing its therapeutic potential .

Synthesis Methods

Various synthesis methods for this compound have been reported, highlighting its versatility:

Synthesis MethodDescription
Condensation Reactions Involves the reaction of appropriate aldehydes with ethyl acetoacetate under basic conditions.
Reduction Reactions The nitro group can be reduced to an amino group, altering the compound's reactivity and biological interactions .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate

InChI

InChI=1S/C13H15NO5/c1-3-19-12(15)8-9(2)13(16)10-4-6-11(7-5-10)14(17)18/h4-7,9H,3,8H2,1-2H3

InChI Key

CLPQHNFHIUEVPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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